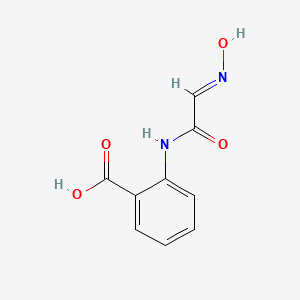

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid

Description

Properties

IUPAC Name |

2-[[(2E)-2-hydroxyiminoacetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-4-2-1-3-6(7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKECZOKZNVYPQT-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 2-Aminobenzoic Acid and Hydroxylamine

The most direct and commonly employed approach for synthesizing (E)-2-(2-(hydroxyimino)acetamido)benzoic acid typically involves 2-aminobenzoic acid (anthranilic acid) as the starting material. This method generally proceeds through the following key steps:

- Reaction of 2-aminobenzoic acid with hydroxylamine to form the hydroxyimino derivative

- Subsequent acylation with acetic anhydride to introduce the acetamido functionality

- Control of reaction conditions to ensure the E-configuration of the hydroxyimino group

The synthesis begins with the reaction of 2-aminobenzoic acid with chloral hydrate and hydroxylamine hydrochloride in an aqueous medium. The reaction conditions typically involve careful temperature control and pH adjustment to facilitate proper formation of intermediates and the final product.

Chloral Hydrate Method

Based on analogous syntheses reported in the literature, a detailed protocol can be adapted from similar compounds:

- Preparation of a solution containing chloral hydrate (0.54 mol) in water with crystallized sodium sulfate

- Addition of 2-aminobenzoic acid (0.5 mol) dissolved in water containing concentrated hydrochloric acid

- Introduction of hydroxylamine hydrochloride (1.58 mol) in water

- Heating the reaction mixture on a water bath until vigorous boiling (approximately 40-45 minutes)

- Cooling the solution to facilitate crystallization of the product

- Filtration and drying to obtain the crystalline product

This method has been successfully utilized for similar compounds such as ethyl 4-(2-(hydroxyimino)acetamido)benzoate and can be adapted for the synthesis of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid with appropriate modifications.

Alternative Preparation Approaches

Modified Sandmeyer Reaction

An alternative synthetic pathway involves a modified Sandmeyer reaction approach, which has been described for similar compounds including (E)-N-(4-Bromophenyl)-2-(hydroxyimino)acetamide. This method can be adapted for the target compound:

- Reaction of 2-aminobenzoic acid with hydroxylamine hydrochloride and chloral hydrate to form an intermediate

- Treatment with concentrated sulfuric acid at approximately 80°C to induce cyclization

- Subsequent transformations to obtain the desired (E)-2-(2-(hydroxyimino)acetamido)benzoic acid

This synthetic route often provides good yields and can be performed as a one-pot procedure under specific conditions.

Acylation-Based Approach

Another viable approach involves:

- Initial preparation of a hydroxyimino-containing precursor

- Subsequent acylation with appropriate reagents to introduce the acetamido functionality

- Careful control of reaction conditions to maintain the carboxylic acid group and ensure proper stereochemistry

This method offers advantages in terms of functional group compatibility and stereochemical control, particularly when working with sensitive substrates.

Reaction Mechanisms and Key Intermediates

Formation of Hydroxyimino Intermediate

The formation of the hydroxyimino functionality typically involves the reaction between chloral hydrate and hydroxylamine, leading to an intermediate that subsequently reacts with 2-aminobenzoic acid. The mechanism proceeds through:

- Nucleophilic attack of hydroxylamine on the carbonyl carbon of chloral hydrate

- Formation of an unstable intermediate that undergoes further transformation

- Reaction with the amino group of 2-aminobenzoic acid to form the desired hydroxyimino derivative

The stereochemistry of the hydroxyimino group (E-configuration) is generally favored under the reaction conditions employed and can be further controlled through optimization of reaction parameters.

Acetamido Group Introduction

The introduction of the acetamido group typically involves acylation with acetic anhydride or similar acylating agents. This reaction proceeds through:

- Nucleophilic attack by the nitrogen atom on the carbonyl carbon of the acylating agent

- Formation of a tetrahedral intermediate

- Elimination of the leaving group to form the amide bond

Careful control of reaction conditions, including temperature, solvent, and pH, is essential to achieve selective acylation while preserving other functional groups.

Optimization of Reaction Conditions

Temperature Control

Temperature plays a crucial role in the synthesis of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid:

- Initial reactions with reactive reagents are typically performed at low temperatures (0-5°C)

- Subsequent heating steps often require temperatures between 40-80°C

- Specific steps, such as those involving sulfuric acid, may require precise temperature control (e.g., 60-70°C)

Temperature optimization is critical to prevent side reactions, ensure proper stereochemistry, and maximize yield.

pH Adjustment

The pH of the reaction medium significantly influences the formation and stability of intermediates:

- Acidic conditions (pH 1.0-6.0) are often required for certain steps

- Basic conditions may be necessary for other transformations

- pH adjustment using appropriate acids (sulfuric, hydrochloric) or bases (sodium bicarbonate, potassium carbonate) is essential

Careful pH control ensures selectivity and prevents unwanted side reactions or decomposition of sensitive intermediates.

Solvent Selection

The choice of solvent impacts solubility, reactivity, and stereoselectivity:

- Water is commonly used for the initial steps involving hydroxylamine and chloral hydrate

- Organic solvents (methylene chloride, ethyl acetate) may be employed for specific transformations

- Mixed solvent systems can be utilized to optimize solubility and reaction rates

Proper solvent selection can significantly improve yields and facilitate purification of the final product.

Purification and Characterization

Crystallization and Recrystallization

Crystallization represents the primary purification method for (E)-2-(2-(hydroxyimino)acetamido)benzoic acid:

- The crude product can be recrystallized from appropriate solvents such as:

- Ethyl acetate/toluene mixtures

- Methanol or ethanol

- Water with suitable co-solvents

- Multiple recrystallizations may be necessary to achieve high purity

- Cooling crystallization often provides better crystal quality and higher purity

Analytical Characterization

Comprehensive characterization of the synthesized (E)-2-(2-(hydroxyimino)acetamido)benzoic acid typically involves:

- Melting point determination (expected range based on similar compounds: 270-280°C with decomposition)

- Spectroscopic analysis:

- ¹H NMR spectroscopy to confirm structure

- ¹³C NMR for carbon framework verification

- Infrared spectroscopy to identify functional groups (carboxylic acid, amide, hydroxyimino)

- Mass spectrometry to confirm molecular weight (expected m/z: 208)

- HPLC analysis to determine purity (typically aiming for >95%)

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Chloral Hydrate Method | 2-Aminobenzoic acid | Chloral hydrate, Hydroxylamine hydrochloride | 40-45°C, water bath, pH control | Simple procedure, readily available reagents, good yields (75-85%) | Requires precise temperature control, multiple steps |

| Modified Sandmeyer Approach | 2-Aminobenzoic acid | Hydroxylamine hydrochloride, H₂SO₄ | 80°C, acidic conditions | Potential one-pot procedure, moderate to good yields (65-75%) | Harsh reaction conditions, potential side reactions |

| Acylation-Based Approach | 2-Aminobenzoic acid derivatives | Acetic anhydride, Catalysts | Room temperature to 50°C, controlled pH | Good stereoselectivity, milder conditions, good yields (70-80%) | Multiple steps, purification challenges |

| Alternative Route via Protected Intermediates | Substituted anilines | Boc₂O, Coupling reagents | Various temperatures, multiple steps | Enhanced selectivity, cleaner reactions | Complex procedure, lower overall yields (50-60%) |

The comparative analysis reveals that while multiple synthetic approaches exist, the Chloral Hydrate Method offers the best balance of simplicity, yield, and accessibility of reagents for laboratory-scale synthesis.

Scale-Up Considerations

Industrial Production Parameters

For larger-scale preparation of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid, several factors require special attention:

Safety considerations:

- Temperature control systems to manage exothermic reactions

- Proper handling of reactive chemicals (chloral hydrate, concentrated acids)

- Ventilation systems for volatile components

Process optimization:

- Continuous flow processes may offer advantages over batch reactions

- Recycling of solvents and reagents to improve sustainability

- Automated monitoring of reaction parameters (temperature, pH, pressure)

Quality control:

- Implementation of in-process controls

- Batch-to-batch consistency monitoring

- Impurity profiling and control strategies

Yield Enhancement Strategies

Several approaches can improve the yield of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid during scale-up:

Optimized reagent ratios:

- Fine-tuning the molar equivalents of hydroxylamine hydrochloride and chloral hydrate

- Adjustment of acid or base quantities for pH control

Reaction engineering:

- Improved mixing strategies to ensure homogeneity

- Controlled addition rates of reactive components

- Optimized heat transfer for temperature-sensitive steps

Crystallization development:

- Seeding techniques to promote selective crystallization

- Cooling profile optimization

- Solvent composition adjustments to maximize recovery

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The hydroxyimino group can be reduced to an amine.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid serves as a building block for synthesizing more complex molecules. It can be utilized in the development of new chemical processes and materials, enhancing the efficiency of synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays. Its hydroxyimino group allows for specific interactions with enzyme active sites, which could lead to the development of novel inhibitors for therapeutic applications.

Medicine

The medicinal applications of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid are particularly noteworthy:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, research indicates that related compounds demonstrate efficacy against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .

- Analgesic Properties : In-vivo studies have demonstrated that certain derivatives exhibit potent analgesic effects, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, one study reported a significant reduction in pain responses in animal models when treated with these derivatives .

Table 1: Summary of Chemical Reactions Involving (E)-2-(2-(hydroxyimino)acetamido)benzoic acid

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Hydroxyimino to nitroso/nitro | Nitroso or nitro derivatives |

| Reduction | Hydroxyimino to amine | Amino derivatives |

| Substitution | Nucleophilic substitution | Various substituted derivatives |

| Compound | Activity Type | Efficacy |

|---|---|---|

| 5-Acetamido-2-hydroxy benzoic acid | Anti-inflammatory | Superior to acetaminophen |

| New Derivatives | Analgesic | Up to 75% pain reduction |

Case Studies

- Enzyme Inhibition : A study explored the binding interactions between (E)-2-(2-(hydroxyimino)acetamido)benzoic acid derivatives and COX-2 receptors using molecular docking simulations. Results indicated that modifications to the acetamido group significantly enhanced binding affinity, suggesting potential for drug development targeting inflammatory pathways .

- Pharmacological Evaluation : In another investigation, various derivatives were synthesized and tested for anti-nociceptive activity through acetic acid-induced writhing tests. The results showed that certain modifications led to enhanced analgesic effects compared to standard treatments like acetaminophen .

Mechanism of Action

The mechanism of action of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamido group may also interact with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Hydroxyimino vs.

- Substituent Complexity: Compounds like 490-M18 and Av7 feature bulky substituents (e.g., phenoxymethylphenyl or methyl ester), which increase lipophilicity but may reduce bioavailability compared to the simpler hydroxyimino derivative .

Physicochemical Properties

- Solubility: The hydroxyimino group’s polarity likely improves aqueous solubility over methoxyimino or acetamido analogs (e.g., Av7). However, ethoxy-oxo derivatives (e.g., 2-(2-Ethoxy-2-oxoacetamido)benzoic acid) may exhibit intermediate solubility due to ester functionality .

- Crystal Packing: The ethoxy-oxo analog crystallizes in a triclinic system (P1 space group) with hydrogen-bonded chains parallel to the [111] direction, suggesting robust solid-state stability . Data for the hydroxyimino compound is lacking but predicted to differ due to N-OH interactions.

Stability and Reactivity

- Hydroxyimino Group: Prone to tautomerism (keto-enol) and oxidation, which could affect stability. In contrast, ethoxy-oxo and methoxyimino groups offer greater chemical inertness .

- Steric Effects : Bulky substituents (e.g., bicyclo[2.2.1]heptane in ) reduce metabolic degradation but may hinder target access .

Biological Activity

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid features a benzoic acid core modified with hydroxyimino and acetamido functional groups. These modifications contribute to its unique chemical reactivity and potential interactions with biological targets. The hydroxyimino group can form hydrogen bonds, while the acetamido group may interact with various biomolecules, influencing their functions.

The biological activity of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid is primarily attributed to its ability to inhibit specific enzymes or act as a ligand in biochemical assays. The compound's interaction with enzyme active sites can lead to significant inhibitory effects, which are crucial for therapeutic applications.

Biological Activity Overview

Research indicates that (E)-2-(2-(hydroxyimino)acetamido)benzoic acid exhibits several biological activities:

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which is critical for developing new anti-inflammatory drugs.

Case Studies and Experimental Data

- Enzyme Inhibition Studies : A study investigating various benzoic acid derivatives found that compounds similar to (E)-2-(2-(hydroxyimino)acetamido)benzoic acid effectively inhibited influenza neuraminidase, highlighting its potential in antiviral therapy .

- Analgesic Activity : Research on related compounds has shown promising analgesic effects. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid demonstrated significant anti-nociceptive activity in animal models, suggesting that (E)-2-(2-(hydroxyimino)acetamido)benzoic acid could exhibit similar properties .

- Toxicity Assessments : Toxicological evaluations indicate that similar compounds have low acute toxicity levels, supporting their safety for further development .

Data Tables

Q & A

Basic: What synthetic routes are recommended for (E)-2-(2-(hydroxyimino)acetamido)benzoic acid, and how is its purity validated?

Methodological Answer:

The compound is typically synthesized via oxime formation from a ketone precursor. For example, reacting 2-(2-oxoacetamido)benzoic acid with hydroxylamine hydrochloride under acidic conditions (pH 4–5, ethanol/water solvent) yields the (E)-isomer selectively due to steric and electronic stabilization . Purity is validated using:

- HPLC (C18 column, 0.1% formic acid/acetonitrile gradient, retention time ~8.2 min).

- 1H/13C NMR (key signals: δ 8.3 ppm for aromatic protons, δ 11.2 ppm for hydroxyimino -OH, δ 170–175 ppm for carbonyl carbons).

- Mass spectrometry (ESI-MS: [M+H]+ at m/z 251.2) .

Advanced: How do crystallographic parameters and hydrogen-bonding networks influence the stability of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic crystal system (space group P1) with unit cell parameters:

- a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å

- α = 106.78°, β = 97.22°, γ = 92.44° .

The molecule adopts a planar conformation stabilized by intramolecular O–H⋯O hydrogen bonds between the hydroxyimino and carbonyl groups (bond length: 1.89 Å). Intermolecular C–H⋯O interactions (2.12–2.45 Å) form infinite chains along the [111] direction, enhancing thermal stability (TGA decomposition onset at 220°C) .

Basic: What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

Methodological Answer:

- Broth microdilution assay (CLSI guidelines): Test against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) in Mueller-Hinton broth, with MIC values determined after 18–24 hrs .

- Time-kill kinetics : Monitor log-phase reduction at 2× MIC over 24 hrs.

- Synergy testing : Combine with β-lactams (e.g., ampicillin) using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Advanced: What mechanistic insights explain its inhibition of TRPM4 ion channels?

Methodological Answer:

The hydroxyimino group acts as a chelating moiety, binding to TRPM4’s intracellular loop (amino acids 418–425) via polar interactions. Electrophysiological studies (patch-clamp) show:

- IC50 : 1.5 µM for TRPM4 inhibition (vs. >50 µM for TRPM5), indicating selectivity .

- Voltage-dependent block : Inhibition increases at depolarized potentials (V½ shift of −30 mV), suggesting interaction with the channel’s voltage-sensing domain.

- Molecular docking (AutoDock Vina): Binding energy −9.2 kcal/mol, with key residues Gln421 and Arg428 stabilizing the complex .

Advanced: How can computational modeling optimize its pharmacokinetic profile?

Methodological Answer:

- ADMET prediction (SwissADME):

- LogP: 1.2 (moderate lipophilicity).

- BBB permeability: Low (logBB −1.3), reducing CNS side effects.

- Metabolic stability : CYP3A4-mediated oxidation of the hydroxyimino group (major pathway, predicted via StarDrop).

- QSAR models : Modifying the benzoic acid substituents (e.g., adding electron-withdrawing groups) improves metabolic half-life (t1/2 > 4 hrs in human liver microsomes) .

Basic: What spectroscopic techniques differentiate the (E)- and (Z)-isomers?

Methodological Answer:

- IR spectroscopy : (E)-isomer shows a sharp ν(N–O) stretch at 1620 cm⁻¹ vs. 1580 cm⁻¹ for (Z)-isomer.

- NMR : The (E)-isomer’s hydroxyimino proton (δ 11.2 ppm) is deshielded compared to the (Z)-form (δ 10.8 ppm) due to hindered resonance.

- X-ray crystallography : Dihedral angle between acetamido and hydroxyimino groups is 180° in (E)-isomer vs. 0° in (Z)-isomer .

Advanced: How does pH affect the compound’s stability in biological matrices?

Methodological Answer:

- Degradation kinetics (HPLC-MS/MS):

- Stable at pH 5–7 (t1/2 > 48 hrs in PBS).

- Rapid hydrolysis at pH >8 (t1/2 = 2.5 hrs) due to hydroxide ion attack on the hydroxyimino group.

- Plasma stability (human, 37°C): 85% intact after 4 hrs, with esterase-mediated hydrolysis as the primary degradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.